Dipentaerythrityl hexacaprylate
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Overview
Description
Dipentaerythrityl hexacaprylate is a chemical compound that is primarily used in the cosmetics and personal care industry. It is an ester derived from caprylic acid and capric acid, which are fatty acids. This compound is known for its emollient, emulsifying, and thickening properties, making it a valuable ingredient in various skincare formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipentaerythrityl hexacaprylate is synthesized through the esterification of dipentaerythritol with caprylic acid and capric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive it to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where dipentaerythritol and fatty acids are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Dipentaerythrityl hexacaprylate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Involves dipentaerythritol and fatty acids (caprylic acid and capric acid) with an acid catalyst.
Hydrolysis: Requires water and a base or acid catalyst to break the ester bonds.
Transesterification: Involves the exchange of ester groups with alcohols under the presence of a catalyst
Major Products Formed:
Esterification: this compound.
Hydrolysis: Dipentaerythritol and the corresponding fatty acids.
Transesterification: New esters formed by exchanging the ester groups
Scientific Research Applications
Dipentaerythrityl hexacaprylate has several applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient, emulsifier, and thickening agent in skincare products. .
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions
Industrial Applications: Utilized in the formulation of lubricants and plasticizers due to its stability and lubricating properties
Mechanism of Action
The primary mechanism of action of dipentaerythrityl hexacaprylate in skincare products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture and provides a smooth, non-tacky feel. The compound interacts with the lipid layers of the skin, enhancing hydration and improving skin texture .
Comparison with Similar Compounds
- Dipentaerythrityl hexacaprate
- Dipentaerythrityl hexaheptanoate
- Dipentaerythrityl hexanoate
Comparison: Dipentaerythrityl hexacaprylate is unique due to its specific fatty acid composition, which provides a balance of emollient and emulsifying properties. Compared to similar compounds, it offers a non-tacky, cushiony feel, making it particularly suitable for high-end skincare formulations .
Properties
CAS No. |
82735-99-7 |
---|---|
Molecular Formula |
C58H106O13 |
Molecular Weight |
1011.5 g/mol |
IUPAC Name |
[3-octanoyloxy-2-[[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propoxy]methyl]-2-(octanoyloxymethyl)propyl] octanoate |
InChI |
InChI=1S/C58H106O13/c1-7-13-19-25-31-37-51(59)66-45-57(46-67-52(60)38-32-26-20-14-8-2,47-68-53(61)39-33-27-21-15-9-3)43-65-44-58(48-69-54(62)40-34-28-22-16-10-4,49-70-55(63)41-35-29-23-17-11-5)50-71-56(64)42-36-30-24-18-12-6/h7-50H2,1-6H3 |
InChI Key |
JPDHZHZDXCSZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
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